molecular formula C15H8Br2ClN3 B12285337 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine

2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine

Cat. No.: B12285337
M. Wt: 425.50 g/mol
InChI Key: DKKZGMLGDJVDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the triazine family. This compound is characterized by the presence of two bromophenyl groups and one chloro group attached to a triazine ring. It is known for its applications in various fields, including organic synthesis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-bromophenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, and an organic solvent, like acetone or dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential for diverse chemical modifications. Its specific structure allows for targeted applications in various fields, making it a valuable compound in scientific research.

Properties

IUPAC Name

2,4-bis(4-bromophenyl)-6-chloro-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2ClN3/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKZGMLGDJVDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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